molecular formula C20H21NO2 B4895155 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine

2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine

Cat. No. B4895155
M. Wt: 307.4 g/mol
InChI Key: HTLFQRUPHBECMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound is a fluorescent probe that has been used extensively in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is based on its fluorescent properties. This compound has a high quantum yield, which means that it emits a large amount of light when excited by a light source. This property allows it to be used as a fluorescent probe in various biochemical and physiological studies. When this compound binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected and used to study the interaction between the compound and the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine are based on its ability to bind to target molecules. This compound has been shown to bind to proteins, enzymes, and ions. When it binds to these molecules, it can affect their activity and function. For example, it has been shown to inhibit the activity of certain enzymes and to regulate the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments are its high quantum yield and its ability to bind to target molecules. These properties make it an excellent fluorescent probe for studying biochemical and physiological processes. However, there are also limitations to its use. This compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in scientific research. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. This compound has been shown to bind to specific biomarkers associated with these diseases, which could be used to develop new diagnostic tests. Additionally, this compound could be used in the development of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new imaging techniques for studying biological processes in vivo.
Conclusion:
In conclusion, 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound has been used extensively as a fluorescent probe in biochemical and physiological studies. Its high quantum yield and ability to bind to target molecules make it an excellent tool for studying biological processes. While there are limitations to its use, there are many future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9-xanthenecarboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with methyl iodide to obtain the final product. This synthesis method has been well established and is widely used in the production of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine.

Scientific Research Applications

2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been used extensively in scientific research due to its fluorescent properties. This compound has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins, the transport of ions, and the regulation of enzymes. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-8-6-7-13-21(14)20(22)19-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)19/h2-5,9-12,14,19H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFQRUPHBECMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.